molecular formula C4H9Cl2N3O B6219753 4-amino-1-methyl-1H-pyrazol-3-ol dihydrochloride CAS No. 2751702-98-2

4-amino-1-methyl-1H-pyrazol-3-ol dihydrochloride

Cat. No.: B6219753
CAS No.: 2751702-98-2
M. Wt: 186
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Description

4-Amino-1-methyl-1H-pyrazol-3-ol dihydrochloride is an organic compound with the molecular formula C4H7N3O·2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-pyrazol-3-ol dihydrochloride typically involves the reaction of 4-amino-1-methylpyrazole with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The compound can be synthesized through various routes, including the reaction of pyrazole derivatives with amines and subsequent methylation and chlorination steps .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt. The use of advanced techniques like continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1H-pyrazol-3-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

4-Amino-1-methyl-1H-pyrazol-3-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-pyrazol-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrazole: Similar in structure but lacks the methyl group.

    3-Aminopyrazole: Differing in the position of the amino group.

    1-Methyl-1H-pyrazol-4-amine: Similar but without the hydroxyl group.

Uniqueness

4-Amino-1-methyl-1H-pyrazol-3-ol dihydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

2751702-98-2

Molecular Formula

C4H9Cl2N3O

Molecular Weight

186

Purity

95

Origin of Product

United States

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